Product packaging for 1-Acetyl-Melatonin(Cat. No.:)

1-Acetyl-Melatonin

Cat. No.: B8272123
M. Wt: 274.31 g/mol
InChI Key: FKVNLRYFXSFTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-melatonin ( 188396-95-4) is a synthetic analog of the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine). With an empirical formula of C15H18N2O3 and a molar mass of 274.32 g/mol, this compound is provided as a solid with a melting point of approximately 133 °C and requires storage at +2 to +8 °C to ensure stability . As a research compound, this compound is of significant interest for studies focusing on melatonin biosynthesis and metabolism. In the endogenous pathway, melatonin is synthesized from serotonin through a sequence of enzymatic reactions: serotonin is first converted to N-acetylserotonin (NAS) by arylalkylamine N-acetyltransferase (AANAT), and NAS is then methylated by acetylserotonin O-methyltransferase (ASMT) to form melatonin . The structural relationship of this compound to both the immediate precursor, N-acetylserotonin, and the final product, melatonin, makes it a valuable tool for investigating the activity and specificity of the enzymes involved in this pathway, particularly ASMT . Researchers can utilize this compound to probe the physiological roles associated with melatonin and its intermediates. N-Acetylserotonin itself has been reported to possess biological activity, acting as an antioxidant and an agonist for melatonin receptors and the TrkB receptor, which is implicated in neurotrophic effects and mood regulation . Therefore, this compound serves as a critical reagent in biochemical and pharmacological research, enabling studies in chronobiology, neuroscience, and cellular protection mechanisms. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O3 B8272123 1-Acetyl-Melatonin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]acetamide

InChI

InChI=1S/C15H18N2O3/c1-10(18)16-7-6-12-9-17(11(2)19)15-5-4-13(20-3)8-14(12)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)

InChI Key

FKVNLRYFXSFTOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C(=O)C

Origin of Product

United States

Contextualization of Endogenous Melatonin Metabolism

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a hormone primarily synthesized by the pineal gland, undergoes extensive metabolism through several well-documented pathways. wikipedia.orgebsco.comsalimetrics.com Its synthesis from tryptophan involves a series of enzymatic steps, including acetylation and methylation. nih.govoup.com Once released, melatonin is metabolized to facilitate its excretion and to produce other biologically active molecules.

The primary metabolic routes for melatonin are:

Hepatic Pathway: The vast majority of circulating melatonin is metabolized in the liver. The cytochrome P450 enzyme CYP1A2 hydroxylates melatonin at the 6-position to form 6-hydroxymelatonin (B16111). oup.com This is then conjugated with sulfate (B86663) to create 6-sulfatoxymelatonin, the major urinary metabolite used as a biomarker for total melatonin production. rsc.org

Kynuramine (B1673886) Pathway: An alternative pathway involves the cleavage of melatonin's indole (B1671886) ring, leading to the formation of kynuramine metabolites. This process can occur enzymatically, for instance in the brain, or through interaction with reactive oxygen and nitrogen species. wikipedia.orgoup.commdpi.com The initial product is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). mdpi.comtandfonline.com AFMK can then be deformylated to produce N1-acetyl-5-methoxykynuramine (AMK). tandfonline.comexplorationpub.com

Research Significance of Established Melatonin Metabolites

Formation of this compound via the Kynuric Pathway

The kynuric pathway of melatonin metabolism involves the cleavage of the indole (B1671886) ring, resulting in the formation of kynuramine (B1673886) derivatives. nih.govuni.lu This pathway includes both enzymatic and non-enzymatic transformations of melatonin. uni.lunih.gov

The biotransformation of melatonin to products within the kynuric pathway can occur through enzymatic and non-enzymatic mechanisms. Several enzymes have been implicated in the initial step of this pathway, the formation of N1-Acetyl-N2-Formyl-5-Methoxykynuramine (AFMK), from melatonin. These include indoleamine 2,3-dioxygenase (IDO), myeloperoxidase, hemoperoxidases, and cytochrome c. nih.govmetabolomicsworkbench.orgnih.gov For instance, cytochrome c in mitochondria can degrade melatonin to AFMK through a pseudoenzymatic process. metabolomicsworkbench.org Myeloperoxidase also generates AFMK, and this conversion can be significant under inflammatory conditions. nih.govnih.gov

In addition to enzymatic processes, non-enzymatic reactions contribute to the formation of kynuric metabolites. These transformations can be mediated by reactive oxygen species (ROS), singlet oxygen, and other reactive intermediates. nih.govscitoys.com Free radical-mediated and photochemical mechanisms also lead to AFMK formation from melatonin. nih.gov

N1-Acetyl-N2-Formyl-5-Methoxykynuramine (AFMK) is a primary intermediate in the kynuric pathway of melatonin metabolism, positioned between melatonin and this compound (AMK). nih.govuni.lunih.govmetabolomicsworkbench.orgnih.govscitoys.comzhanggroup.orgnih.govnih.govnih.govnih.govwikipedia.org The metabolism of melatonin through the kynuric pathway begins with the formation of AFMK. nih.govzhanggroup.org Subsequently, AFMK is deformylated to N1-Acetyl-5-methoxykynuramine (AMK). nih.govzhanggroup.org This conversion from AFMK to AMK can occur through different modes, including deformylation by arylamine formamidases or hemoperoxidases, and the liberation of carbon monoxide induced by UV light of sufficient energy. scitoys.comnih.gov The kynuric pathway is understood to follow the sequence: melatonin → AFMK → AMK. nih.gov

Oxidative processes and ultraviolet (UV) radiation play a significant role in the formation of this compound, primarily through their contribution to the generation of its precursor, AFMK. The metabolism of melatonin through the kynuric pathway can be accelerated or mediated by reactive oxygen species (ROS). nih.govnih.gov Non-enzymatic degradation of melatonin, which yields AFMK, is enhanced by UV exposure. nih.govscitoys.com Exposure of human skin to UVB radiation can induce melatonin metabolism, leading to the generation of AFMK and AMK in human keratinocytes. zhanggroup.org Photo-induced melatonin metabolites, including AFMK and AMK, form a potent antioxidative cascade. zhanggroup.org Studies have shown that UV irradiation of aqueous solutions of melatonin results in its degradation and the identification of photoproducts like AFMK. The reaction of melatonin with hydroxyl radicals, which can be generated under UV irradiation, also induces the formation of intermediates that are further metabolized to AFMK and AMK.

Role of N1-Acetyl-N2-Formyl-5-Methoxykynuramine (AFMK) as an Intermediate

Tissue-Specific Production and Distribution of this compound

Beyond its pineal production, melatonin is synthesized in various peripheral tissues, including the skin, where it undergoes local metabolism. nih.gov

1-Acetyl-5-methoxykynuramine (AMK) is endogenously produced in the human epidermis from melatonin through the kynuric pathway. uni.lunih.govwikipedia.org The presence of AMK has been detected in acetonitrile-extracted samples from human epidermis. nih.gov The epidermal content of AMK varies among individuals, with studies reporting an average concentration in the human epidermis. nih.gov This endogenous production highlights the local metabolic activity of melatonin within the skin.

Table 1: Epidermal Content of AMK in Human Subjects

Subject GroupEpidermal AMK Content (ng/mg protein)Citation
Average (13 subjects)0.99 ± 0.21 nih.gov
African Americans1.50 ± 0.36 nih.gov
Caucasians0.56 ± 0.09 nih.gov

Note: AMK levels were significantly higher in African Americans compared to Caucasians. Levels did not differ significantly between males and females.

Human skin cells, including keratinocytes and melanoma cells, have demonstrated the capacity to synthesize this compound from exogenously added melatonin. uni.lunih.gov In vitro testing using HaCaT keratinocytes showed that melatonin is metabolized to AMK in a dose-dependent manner. uni.lunih.gov

Research indicates that AMK production can be higher in melanized melanoma cells compared to amelanotic ones. uni.lunih.gov This suggests that melanin (B1238610) pigmentation or the associated oxidative environment generated by active melanogenesis may influence the metabolism of melatonin through the kynuric pathway. nih.gov

Table 2: In Vitro Production of AMK from Melatonin

Cell TypeSubstrate AddedVmax (pg/million cells)Km (μM)Citation
HaCaT KeratinocytesMelatonin388185 nih.gov

Note: Higher production of AMK was observed in pigmented melanoma cells compared to non-pigmented cells. uni.lunih.gov

Biosynthesis and Metabolic Pathways of this compound

This compound, also known as N1-acetyl-5-methoxykynuramine (AMK), is a metabolite of melatonin. The biosynthesis of melatonin itself begins with the amino acid L-tryptophan. In animals, tryptophan is first hydroxylated to 5-hydroxytryptophan, which is then decarboxylated to form serotonin (B10506) (5-hydroxytryptamine). Serotonin is subsequently acetylated by arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), to produce N-acetylserotonin. The final step in melatonin biosynthesis involves the methylation of N-acetylserotonin by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole O-methyltransferase (HIOMT), yielding melatonin.

Melatonin undergoes metabolism through various pathways, including the indolic and kynuric pathways. The primary metabolic route for circulating melatonin in mammals involves monooxygenation to 6-hydroxymelatonin (B16111), followed by conjugation and excretion. However, melatonin can also be metabolized through the kynuric pathway, leading to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and subsequently N1-acetyl-5-methoxykynuramine (AMK). This pathway can involve both enzymatic and non-enzymatic transformations. In the skin, the kynuric pathway of melatonin metabolism is proposed to follow the sequence: melatonin → AFMK → AMK. Cytochrome C in mitochondria is thought to be involved in the conversion of melatonin to AFMK, and subsequently to AMK in the presence of hydrogen peroxide.

Differential Production in Relation to Melanin Pigmentation

Research indicates that the production of N1-acetyl-5-methoxykynuramine (AMK) can be influenced by melanin pigmentation. Studies in human epidermis have shown that AMK is endogenously produced from melatonin through the kynuric pathway. The epidermal content of AMK has been found to be significantly higher in individuals with darker skin pigmentation (African Americans) compared to those with lighter skin pigmentation (Caucasians).

Specifically, the average epidermal content of AMK was measured in different subject groups.

Generated code
RaceEpidermal AMK Content (ng/mg protein)
African Americans1.50 ± 0.36
Caucasians0.56 ± 0.09

Data represents average from 13 subjects.

This data indicates that individuals with African American skin pigmentation have significantly higher levels of AMK in their epidermis compared to Caucasians. This differential production is consistent with observations in isolated cells, where the induction of melanin pigmentation enhanced AMK production. A possible explanation for this difference may involve the generation of reactive oxygen species (ROS) during melanogenesis, which is understood to play a significant role in the kynuric pathway of melatonin metabolism.

Further research using cultured keratinocytes and melanoma cells demonstrated that exogenously added melatonin is metabolized to AMK in a dose-dependent manner.

Here is a table showing AMK production in cultured HaCaT keratinocytes:

ParameterValue
Vmax388 pg/million cells
Km185 μM

Vmax: maximum reaction velocity; Km: Michaelis constant.

In melanoma cells, a higher production of AMK was observed in pigmented cells compared to non-pigmented cells. These findings collectively suggest that melanin pigmentation or active melanogenesis influences the accumulation of AMK in the epidermis.

Based on the comprehensive search conducted, information specifically pertaining to the molecular mechanisms of the chemical compound "this compound" as outlined (Modulation of Inflammatory Signaling Pathways, including Inhibition of Cyclooxygenase-2 (COX-2) Activity, Downregulation of Inducible Nitric Oxide Synthase (iNOS), Reduction of Prostaglandin (B15479496) Formation, and Interactions with Reactive Nitrogen Species, including Direct Scavenging of Nitric Oxide (NO) and Peroxynitrite Adducts, and Formation of Stable Nitric Oxide Adducts by this compound) is not available in the retrieved scientific literature under this specific name.

The search results consistently discuss these molecular mechanisms in the context of melatonin (N-acetyl-5-methoxytryptamine) and its key metabolite, N1-acetyl-5-methoxykynuramine (AMK). AMK, formed from the metabolism of melatonin, has been shown to exhibit several of the anti-inflammatory and antioxidant properties described in the outline, including the downregulation of iNOS and COX-2, inhibition of prostaglandin synthesis, scavenging of reactive nitrogen species like NO and peroxynitrite, and the formation of stable products with NO.

As the request specifically mandates focusing solely on the compound "this compound" and strictly excluding information outside the explicit scope of the outlined sections and subsections for this compound, and given the absence of relevant data for "this compound" in the search results, it is not possible to generate the detailed article content as requested while adhering to these strict constraints.

Molecular Mechanisms of Action of 1 Acetyl Melatonin

Potential Involvement in Protein AMKylation

Research indicates that 1-Acetyl-Melatonin (AMK) may play a role in posttranslational modification of proteins, specifically through a process referred to as AMKylation biomedres.usresearchgate.nettandfonline.comresearchgate.net. This modification is suggested to occur under moderately oxidative conditions and can involve the attachment of AMK residues to certain amino acid residues within proteins biomedres.usresearchgate.net.

Detailed research findings suggest that AMKylation can target superficially exposed tyrosine and potentially tryptophan residues in proteins biomedres.usresearchgate.net. The mode of interaction has been clarified by identifying the structure of the adduct formed between oxidatively formed AMK and the tyrosine side chain fragment, 4-ethylphenol (B45693) biomedres.ustandfonline.comnih.gov. In this adduct, the anilinic nitrogen atom (N2) of AMK is attached to a position corresponding to ring atom 3 of tyrosine biomedres.usnih.gov. This finding suggests that an oxidative intermediate of AMK can covalently bind to aromatic amino acid residues tandfonline.comnih.gov.

The potential functional consequences of protein AMKylation are of significant interest. It has been hypothesized that this modification could interfere with crucial cellular processes, particularly those involving tyrosine phosphorylation biomedres.usresearchgate.nettandfonline.comnih.gov. Tyrosine phosphorylation is a key regulatory mechanism mediated by tyrosine kinases, including receptor tyrosine kinases, which have multiple accessible tyrosine residues in their cytosolic domains biomedres.usresearchgate.net. Interference with tyrosine phosphorylation by AMKylation could impact various cellular signaling pathways and functions biomedres.usresearchgate.nettandfonline.comnih.gov.

Specifically, protein AMKylation at tyrosine residues may lead to the inhibition of enzymes biomedres.usresearchgate.net. With regard to receptor tyrosine kinases, this potential interference with tyrosine phosphorylation has been discussed as a possible explanation for observed growth inhibition effects in keratinocytes biomedres.usresearchgate.netbiomedres.us. Studies have shown antiproliferative effects of AMK in HaCaT keratinocytes and in the melanoma cell line SKMEL-188 wikipedia.orgbiomedres.us. While half-effective doses (EC50) for these antiproliferative effects were observed in the picomolar to nanomolar range, the half-maximal inhibition (IC50) of [3H] thymidine (B127349) incorporation and cell growth was not attained at these doses, suggesting a mechanism not involving a normal saturable receptor and being compatible with the assumption of AMKylation biomedres.us.

Furthermore, protein AMKylation may also prevent other modifications of tyrosine residues, such as nitration or chlorination researchgate.netgoettingen-research-online.de. The possibility of protein AMKylation interfering with tyrosine nitration or phosphorylation is considered of interest researchgate.nettandfonline.comnih.gov.

While the in vivo extent of AMKylation under physiological conditions is not yet fully understood, the potential for this protein modification to occur, particularly under oxidative stress, and its possible implications for protein function and cellular processes like proliferation and signaling, highlight the importance of further research in this area biomedres.ustandfonline.com.

Biological Functions and Preclinical Studies of 1 Acetyl Melatonin

Antioxidant and Free Radical Scavenging Capabilities of 1-Acetyl-Melatonin

This compound has demonstrated considerable efficacy as an antioxidant, participating in the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com Its antioxidant capacity is a key area of investigation, revealing its potential to protect biological systems from oxidative damage. tandfonline.com

This compound functions as a direct free radical scavenger through several mechanisms. nih.govresearchgate.net Theoretical studies using density functional theory have explored its reactions with highly reactive radicals such as the hydroxyl radical (•OH), hydroperoxyl radical (•OOH), and trichloromethylperoxyl radical (•OOCCl3). nih.gov The primary mechanisms for its scavenging activity include radical adduct formation (RAF), hydrogen transfer (HT), and single electron transfer (SET). nih.govresearchgate.net

Research shows that this compound reacts with hydroxyl radicals at diffusion-limited rates, indicating exceptional •OH scavenging activity irrespective of the environment's polarity. nih.govresearchgate.net It is also an effective scavenger of carbonate and peroxyl radicals. tandfonline.comtandfonline.com This direct interaction involves the compound undergoing molecular rearrangement, effectively neutralizing the free radical in what is described as a "suicidal antioxidant" process, meaning it does not undergo redox cycling. rsc.org This cascade of reactions allows a single molecule of melatonin (B1676174) and its subsequent metabolites, like this compound, to neutralize multiple free radicals. mdpi.comrsc.org

Studies comparing the antioxidant capabilities of this compound to its precursors and other well-known antioxidants reveal its potent nature. tandfonline.commdpi.comnih.gov It exhibits antioxidant properties that exceed those of its immediate precursor, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). tandfonline.comtandfonline.com

Table 1: Comparative Antioxidant Potency of this compound (AMK)
CompoundCompared ToRadical/ConditionRelative PotencySource
This compound (AMK)AFMK (precursor)General Antioxidant PropertiesHigher tandfonline.comtandfonline.com
This compound (AMK)Melatonin•OH, •OOH, •OOCCl3 (Aqueous solution)Higher (Faster reaction rate) nih.govresearchgate.net
This compound (AMK)Melatonin•OH (Nonpolar environment)Slightly Higher nih.govresearchgate.net
This compound (AMK)Melatonin•OOH, •OOCCl3 (Nonpolar environment)Lower nih.govresearchgate.net

The direct scavenging capabilities of this compound translate to protective effects in cellular models. In an in vitro oxidative protein destruction assay using peroxyl radicals, this compound proved to be highly protective. tandfonline.comtandfonline.com This demonstrates its ability to shield essential biomolecules like proteins from oxidative damage.

Furthermore, melatonin and its metabolites have been shown to protect against oxidative stress in various cell types. For instance, they protect human keratinocytes from cell death induced by hydrogen peroxide. peerj.com The broader antioxidant cascade, to which this compound is a key contributor, has been observed to protect cryopreserved ovarian tissues by reducing reactive oxygen species and preventing apoptosis. frontiersin.org Studies on its precursor, AFMK, have shown it can rescue cultured hippocampal neurons from cell death induced by various oxidative insults, and this compound is considered an even more potent metabolite in this protective cascade. tandfonline.commdpi.com

Comparative Antioxidant Potency with Precursors and Other Antioxidants

Anti-Inflammatory Effects of this compound in Experimental Models

Beyond its antioxidant role, this compound exhibits significant anti-inflammatory actions. mdpi.comnih.gov These effects are often linked to its ability to modulate key pathways involved in the inflammatory response. nih.govnih.gov The anti-inflammatory actions of melatonin itself may be largely mediated by its metabolites, including this compound. mdpi.com

In experimental models, this compound has been shown to suppress the production of key molecules that drive inflammation. nih.govbiomedres.us A study using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a standard model for studying inflammation, found that this compound, along with melatonin and AFMK, reduced the concentration of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov These mediators are central to the inflammatory process. Melatonin and its derivatives have also been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL) in different cellular systems. peerj.comnih.govplos.org

Table 2: Pro-Inflammatory Mediators Suppressed by this compound (AMK) and its Precursors
MediatorCellular SystemObserved EffectSource
Prostaglandin E2 (PGE2)LPS-stimulated MacrophagesReduced Concentration nih.gov
Nitric Oxide (NO)LPS-stimulated MacrophagesReduced Concentration peerj.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)LPS-stimulated CellsInhibited Production/Expression peerj.comnih.gov
Interleukin-1β (IL-1β)LPS-stimulated CellsInhibited Production/Expression nih.gov
Interleukin-6 (IL-6)LPS-stimulated CellsInhibited Production/Expression peerj.comnih.gov

A primary mechanism for the anti-inflammatory effects of this compound is its ability to inhibit the activity and expression of pro-inflammatory enzymes. nih.govbiomedres.us Research has demonstrated that this compound can prevent the activation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins, in LPS-stimulated macrophages. nih.govbiomedres.us Crucially, this inhibition was specific to the inducible COX-2 enzyme, with no effect observed on the constitutively expressed cyclooxygenase-1 (COX-1), suggesting a favorable profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both. nih.govnih.gov

In the same cellular models, this compound also prevented the activation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of nitric oxide during inflammation. nih.govnih.gov Further studies have confirmed that this compound is a potent inhibitor of neuronal NO synthase and myeloperoxidase. biomedres.us

Suppression of Pro-Inflammatory Mediators in Cellular Systems

Antiproliferative Activities in Cell Culture Models

This compound, scientifically known as N1-acetyl-5-methoxykynuramine (AMK), is a product of melatonin metabolism through the kynuric pathway in the human epidermis. oup.comnih.gov Research has demonstrated that this compound exhibits antiproliferative effects in cultured human skin cells, including both keratinocytes and melanoma cells. nih.govnih.gov These inhibitory actions on cell growth have been observed in multiple studies and appear to be receptor-independent, as no specific receptor for this compound has been identified. mdpi.com

Effects on Keratinocyte Proliferation

In vitro studies using human HaCaT keratinocytes have shown that this compound can inhibit cell proliferation. oup.com The primary mechanism observed is the dose-dependent inhibition of DNA synthesis. oup.com This effect has been noted at concentrations as low as 10⁻¹² M and 10⁻¹⁰ M. mdpi.com The antiproliferative properties of melatonin metabolites, including this compound, have been linked to the inhibition of basal respiration, ATP production, and glycolysis within the keratinocytes. mdpi.com

Research findings indicate a significant reduction in DNA incorporation in HaCaT cells when treated with this compound. oup.comnih.gov

Table 1: Effect of this compound on DNA Synthesis in HaCaT Keratinocytes

Concentration (M) Inhibition of DNA Synthesis (%)
10⁻⁵ 45
10⁻⁷ 30
10⁻⁹ 20

Data derived from studies on the inhibition of [3H]thymidine incorporation into DNA. oup.com

Analytical Methodologies for the Quantification and Characterization of 1 Acetyl Melatonin

Chromatographic Techniques for Separation and Detection

Chromatography plays a vital role in isolating 1-Acetyl-Melatonin from interfering substances before detection and quantification. Various chromatographic approaches have been successfully applied.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of this compound, particularly for the determination of this compound and its precursors or metabolites. nih.govgoogle.comresearchgate.netnih.gov GC-MS often requires derivatization of this compound to make it volatile and thermally stable for the GC separation. nih.govnih.gov Methods involving derivatization with reagents like N-methyl-N-trimethylsilyl-heptafluorobutyramide (MTSHFBA) have been reported for GC-MS analysis of this compound in tablets. nih.gov GC-MS with selected ion monitoring (SIM) mode can provide increased sensitivity and reduced interference from matrix components. google.comresearchgate.net For instance, a GC-MS method utilizing SIM mode for the simultaneous analysis of this compound and its precursors in rat urine showed good linearity, repeatability, and accuracy, with a detection limit of 0.005 ng/mL for this compound. researchgate.net Electron ionization (EI) is a common ionization method used in GC-MS for this compound. google.com

Spectroscopic and Electrochemical Characterization Methods

Spectroscopic and electrochemical techniques provide valuable information about the molecular structure, functional groups, and identification of this compound.

Mass Spectrometry (ESI-MS, ESI-HRMS) for Molecular Identification

Mass spectrometry is a powerful tool for identifying this compound based on its mass-to-charge ratio and fragmentation pattern. Electrospray ionization mass spectrometry (ESI-MS), including high-resolution ESI-MS (ESI-HRMS), is frequently used for this purpose. researchgate.netnih.gov ESI-MS in positive mode typically shows the protonated molecule [M+H]+ at m/z 233. researchgate.netresearchgate.net ESI-HRMS provides accurate mass measurements, which can help confirm the elemental composition of this compound. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used for structural confirmation and identification by analyzing the product ions generated from the precursor ion. rsc.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR: 1H-NMR, 13C-NMR, HMBC, HSQC, H,H COSY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. Various NMR techniques, including 1H-NMR, 13C-NMR, Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Homonuclear Correlation Spectroscopy (H,H COSY), provide information about the different atoms and their connectivity within the molecule. researchgate.netnih.govresearchgate.netsemanticscholar.org 1H-NMR spectroscopy provides characteristic signals for the protons in this compound, including those from the indole (B1671886) ring, the ethylamine (B1201723) chain, the acetyl group, and the methoxy (B1213986) group. researchgate.netsemanticscholar.org Analysis of chemical shifts and coupling constants in 1H-NMR spectra helps in assigning signals to specific protons. semanticscholar.orgrsc.org 13C-NMR provides signals for each unique carbon atom in the molecule. HMBC and HSQC experiments provide correlation information between protons and carbons, aiding in the assignment of signals and confirmation of connectivity. H,H COSY experiments reveal correlations between coupled protons. nih.gov These NMR techniques collectively allow for the comprehensive determination of the molecular structure of this compound. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies. sci-hub.seresearchgate.netnist.govkrishisanskriti.orgnist.gov The IR spectrum of this compound shows absorption bands corresponding to the N-H stretching vibrations (indole and amide), C=O stretching vibration (amide carbonyl), C-O stretching vibration (methoxy group), and C=C stretching vibrations (indole ring), among others. sci-hub.seresearchgate.netkrishisanskriti.org Analysis of the positions and intensities of these bands provides information about the presence and environment of these functional groups. sci-hub.sekrishisanskriti.org For example, strong bands in the IR spectrum have been assigned to N-H stretching vibrations around 3280-3302 cm-1 and a strong band around 1630-1655 cm-1 is attributed to the C=O stretching mode of the acetyl group. sci-hub.sekrishisanskriti.org

Electroanalytical Methods for Quantitative Determination

Electroanalytical methods offer a sensitive and cost-effective approach for the determination of electroactive compounds like this compound. These techniques typically involve measuring the current or potential generated by the oxidation or reduction of the analyte at an electrode surface. While direct electroanalytical data specifically for this compound is less commonly reported compared to its precursor, melatonin (B1676174) (N-acetyl-5-methoxytryptamine), the electrochemical behavior of indoleamines is well-established, suggesting the applicability of these methods. Studies on melatonin have demonstrated successful quantification using techniques such as cyclic voltammetry and amperometry with various electrode materials, including carbon-based sensors researchgate.netresearchgate.netnih.gov. The oxidation of melatonin on a graphene-based sensor, for instance, showed a linear voltammetric response over a specific concentration range, indicating the potential for quantitative analysis of related structures nih.gov. The sensitivity and detection limits achieved for melatonin using these methods highlight their potential for detecting this compound, particularly with optimized electrode surfaces and experimental conditions nih.gov.

Sample Preparation Techniques for Enhanced Analytical Specificity

Sample preparation is a critical step in the analysis of this compound, particularly when dealing with complex biological or environmental matrices. Effective sample preparation aims to isolate the analyte from interfering substances, concentrate it, and render it compatible with the chosen analytical technique.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely employed technique for the purification and concentration of analytes from diverse samples. Protocols for the SPE of indoleamines, including melatonin, provide a strong foundation for developing methods for this compound. These protocols often involve the use of various stationary phases, such as reversed-phase (e.g., C18) or mixed-mode sorbents, depending on the properties of the analyte and the matrix tandfonline.comnih.govdiva-portal.org.

A typical SPE protocol involves several steps:

Conditioning: The SPE cartridge is prepared by washing it with solvents to activate the stationary phase .

Loading: The sample, often pre-treated (e.g., deproteinized or diluted), is passed through the conditioned cartridge, allowing the analyte to bind to the stationary phase .

Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining the analyte tandfonline.com.

Elution: The analyte is eluted from the stationary phase using a strong solvent or a solvent mixture that disrupts the interaction between the analyte and the sorbent tandfonline.com.

Examples of SPE applications for melatonin in various matrices illustrate the versatility of the technique. For instance, SPE using a mixed-mode column has been successfully applied for the extraction of melatonin from saliva tandfonline.comdiva-portal.org. Another study utilized a Chem Elut SPE cartridge containing diatomaceous earth for the extraction of melatonin from milk, effectively removing salts and polar components nih.gov. The choice of elution solvent is crucial for recovery; methanol (B129727) and acetonitrile, often in combination with water or buffers, are common choices tandfonline.comnih.gov. Recoveries for melatonin using SPE have been reported to be high, demonstrating the efficiency of these methods for concentrating indoleamines prior to analysis tandfonline.comnih.gov.

Computational Chemistry Applications in this compound Research

Computational chemistry plays an increasingly important role in understanding the properties and reactivity of chemical compounds, including this compound and related indoleamines. These methods can provide insights into molecular structure, stability, and reaction pathways that are complementary to experimental studies.

Quantum Chemistry Studies on Oxidation Pathways and Product Stabilities

Quantum chemistry, particularly using methods like Density Functional Theory (DFT), has been extensively applied to study the oxidation of melatonin and its metabolites etsu.eduetsu.eduacs.orgresearchgate.netrsc.org. These studies are highly relevant to understanding the potential oxidation pathways and the stability of products derived from this compound. Melatonin, being an effective antioxidant, undergoes oxidation through various mechanisms, including radical adduct formation, hydrogen transfer, and single electron transfer researchgate.netrsc.org.

Computational studies have investigated the stabilities of radical intermediates formed during the oxidation process etsu.eduetsu.edu. For example, research has focused on the oxidation of melatonin to products like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), which are structurally related to acetylated indoleamines etsu.eduetsu.eduacs.org. These studies often involve optimizing molecular geometries at various theoretical levels and calculating energies to determine the feasibility and preferred pathways of oxidation reactions etsu.eduetsu.edu.

Quantum chemical calculations can predict properties such as ionization potentials and electron affinities, which are indicative of a molecule's propensity to donate or accept electrons, key aspects of antioxidant activity and oxidative stability rsc.org. Studies have shown that the stability of radical adducts and the energetics of electron transfer pathways can be assessed computationally, providing valuable information about how these compounds behave under oxidative stress etsu.eduetsu.edu. The relative stability of different oxidation products can also be investigated, helping to identify the most likely transformation products etsu.eduetsu.edu. These computational insights are crucial for a comprehensive understanding of the chemical behavior and fate of this compound in various systems.

Research on 1 Acetyl Melatonin Derivatives and Analogs

Rational Design and Synthesis Strategies for Novel Analogs

Rational design approaches for novel 1-Acetyl-Melatonin analogs typically involve targeted modifications to the indole (B1671886) ring, the methoxy (B1213986) group at position 5, or the N-acetylaminoethyl side chain. nih.govtandfonline.commdpi.com The goal is to create molecules with altered electronic properties, lipophilicity, or steric profiles that can influence their interaction with biological targets, such as melatonin (B1676174) receptors or reactive oxygen species. nih.govresearchgate.netrsc.org

Synthesis strategies for these analogs include various chemical methods. Modifications to the indole ring or the attachment of different functional groups are common approaches. tandfonline.commdpi.comscielo.br For instance, novel indole imines have been developed through modifications primarily on the acylamino group of melatonin. mdpi.com Another strategy involves bioisosteric modification, such as replacing the indole ring with an analog like naphthalene (B1677914), followed by evaluating the antioxidant capacity of the synthesized compounds. scielo.br Palladium-catalyzed reactions have also been employed to synthesize melatonin analogs, such as those involving the Suzuki homocoupling of azaindole and indole dimers. researchgate.net Enzymatic synthesis in flow systems has been explored as an efficient and sustainable method for producing melatonin and its analogs, offering advantages over traditional chemical synthesis by reducing reaction times and increasing yields. rsc.org

Specific modifications investigated include changing the acyl residue in the acetamidoethyl side chain, substituting the methoxy group with other functionalities (like hydroxyl or halogens), or altering the aromatic ring system. nih.govpublish.csiro.au Computational methods often guide the selection of modification sites and functional groups to enhance desired properties. nih.govsemanticscholar.orgresearchgate.netmelatonin-research.net The introduction of sulfonate groups has been explored to improve water solubility. acs.org

Evaluation of Enhanced Bioactivity and Specificity in Designed Derivatives

The biological activity of designed this compound derivatives and analogs is evaluated through various in vitro and in vivo assays to determine enhanced bioactivity and specificity. A primary focus is the assessment of antioxidant capacity, often comparing the derivatives to melatonin and known antioxidants like Trolox. nih.govscielo.brresearchgate.netmelatonin-research.netresearchgate.netresearchgate.net Assays such as DPPH radical scavenging are commonly used to measure the ability of these compounds to neutralize free radicals. scielo.br

Studies have shown that modifications to the melatonin structure can lead to derivatives with significantly higher antioxidant activity than the parent molecule. tandfonline.comscielo.br For example, some computationally designed melatonin analogs are predicted to be more potent peroxyl radical scavengers than melatonin, Trolox, ascorbic acid, and resveratrol (B1683913) in both aqueous and lipid solutions. researchgate.netresearchgate.net Derivatives with bromobenzoylamide substitutions have demonstrated higher antioxidant capacity. researchgate.net

Systematic Computational Screening for Derivatives with Targeted Antioxidant Potential

Systematic computational screening plays a crucial role in identifying promising this compound derivatives with targeted antioxidant potential before experimental synthesis and testing. nih.govsemanticscholar.orgresearchgate.netmelatonin-research.net This approach utilizes computational chemistry techniques, such as Density Functional Theory (DFT), to predict the antioxidant properties and reaction mechanisms of designed molecules. rsc.orgresearchgate.netresearchgate.netetsu.eduacs.org

Computational studies can estimate reactivity indices, bond dissociation energies, and reaction rate constants to assess the free radical scavenging capacity of derivatives via mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). melatonin-research.netresearchgate.net By analyzing these parameters, researchers can identify derivatives predicted to be more efficient antioxidants than melatonin. nih.govresearchgate.netmelatonin-research.netresearchgate.netresearchgate.net

Furthermore, computational screening often incorporates the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. semanticscholar.orgresearchgate.netmelatonin-research.net This allows for the selection of derivatives that are not only potent antioxidants but also possess favorable drug-like characteristics, reducing the likelihood of toxicity and improving bioavailability. researchgate.netmelatonin-research.net A systematic search might involve generating a library of potential derivatives by functionalizing the melatonin structure with various groups and then using computational filters based on ADMET properties and predicted antioxidant activity to narrow down the most promising candidates for further investigation. semanticscholar.orgresearchgate.netmelatonin-research.net This in silico approach significantly expedites the discovery process for novel antioxidants. melatonin-research.net

Future Research Directions and Perspectives for 1 Acetyl Melatonin Studies

Elucidation of Unexplored Metabolic Fates and Cascade Mechanisms

The metabolic journey of melatonin (B1676174) is complex, leading to a variety of derivatives, each with potential biological activity. mdpi.commdpi.com In the central nervous system (CNS), melatonin undergoes several transformations. nih.gov One major pathway involves the cleavage of the pyrrole (B145914) ring to form N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), which is subsequently deformylated to yield 1-acetyl-melatonin, also known as N1-acetyl-5-methoxykynuramine (AMK). nih.gov This conversion can be enzymatic, involving enzymes like indoleamine 2,3-dioxygenase (IDO) and myeloperoxidase, or non-enzymatic, driven by reactive oxygen species (ROS). mdpi.comnih.gov

While the formation of AMK from AFMK is a known step, the subsequent metabolic fate of AMK itself is largely uncharted territory. mdpi.com It is crucial to identify the enzymes and conditions that govern the further breakdown of AMK. Understanding these downstream pathways will reveal whether AMK is a final, inactive product or an intermediate that gives rise to other biologically active molecules. This concept of a "scavenging cascade," where one molecule of melatonin can lead to a series of antioxidant metabolites, has been proposed, and AMK is a key player in this cascade. researchgate.netnih.gov Future research should aim to map this cascade in detail, identifying each successive metabolite and its functional properties. A metabolomic approach could be instrumental in uncovering novel, previously unidentified metabolites of AMK in various tissues and under different physiological and pathological conditions. nih.gov

Identification of Novel Molecular Targets and Signaling Pathways

The biological effects of melatonin are mediated through both receptor-dependent and receptor-independent mechanisms. nih.govmdpi.com Melatonin interacts with membrane receptors (MT1 and MT2) and potentially with intracellular proteins. nih.govnih.gov Its metabolite, AMK, is known to possess potent antioxidant and anti-inflammatory properties, often exceeding those of melatonin itself. nih.govresearchgate.net AMK is recognized as a scavenger of reactive oxygen and nitrogen species and a modulator of mitochondrial function. nih.gov

However, the specific molecular targets of AMK are not fully understood. It is plausible that AMK, like melatonin, interacts with a range of intracellular proteins, including enzymes, transcription factors, and structural proteins. mdpi.com Future research should focus on identifying these novel molecular targets. Techniques such as affinity chromatography, co-immunoprecipitation, and computational docking studies could be employed to discover proteins that bind to AMK.

Once potential targets are identified, the downstream signaling pathways that are modulated by these interactions must be elucidated. For instance, AMK has been shown to inhibit neuronal and inducible nitric oxide synthases (nNOS and iNOS) and downregulate cyclooxygenase-2 (COX-2). nih.gov The precise mechanisms by which AMK exerts these effects on gene expression and enzyme activity need to be investigated. This could involve exploring its influence on key signaling cascades such as the MAP kinase, PI3K/Akt, and NF-κB pathways, which are known to be modulated by melatonin. mdpi.commdpi.com Understanding these pathways will provide a clearer picture of how AMK contributes to neuroprotection and anti-inflammatory responses. researchgate.net

Expansion of Preclinical Efficacy Studies in Diverse Biological Systems

Preclinical studies have begun to highlight the therapeutic potential of this compound (AMK). Research in animal models has demonstrated its efficacy in various contexts. For example, AMK has shown neuroprotective effects in models of Parkinson's disease by preventing mitochondrial nitric oxide synthase induction. researchgate.net It has also been found to improve learning and memory in models of Alzheimer's disease, with some evidence suggesting it may be more potent than melatonin itself. nih.govnih.gov Furthermore, studies have shown that AMK can facilitate long-term object memory in both young and aging mice, suggesting a role in combating age-related cognitive decline. nih.gov

To build on these promising findings, a significant expansion of preclinical efficacy studies is warranted. These studies should encompass a wider range of biological systems and disease models. Investigating the effects of AMK in models of ischemic stroke, traumatic brain injury, and other neurodegenerative diseases would be a logical next step. aging-us.com Beyond the nervous system, the potent anti-inflammatory and antioxidant properties of AMK suggest its potential utility in conditions characterized by inflammation and oxidative stress, such as cardiovascular diseases, inflammatory bowel disease, and certain types of cancer. mdpi.com

These expanded preclinical trials should be designed to rigorously assess the efficacy of AMK and compare its potency and mechanism of action with that of melatonin. Such studies will be critical in establishing the therapeutic window and potential clinical applications for AMK.

Table 1: Selected Preclinical Studies of this compound (AMK)

Biological System/ModelKey FindingsReference(s)
Parkinson's Disease (MPTP mouse model) Prevented mitochondrial nitric oxide synthase induction, reduced oxidative/nitrosative stress, and restored complex I activity. researchgate.net
Alzheimer's Disease (STZ rat model) Improved memory impairment and downregulated Alzheimer's-like hyperphosphorylation, likely via antioxidant functions. Effects were stronger than an equal dose of melatonin. nih.gov
Cognitive Function (Novel object recognition in mice) Facilitated long-term object memory in young and aging mice, suggesting effects on memory consolidation. nih.gov
Neuronal Cell Culture (Oxidative stress) Protected neuron cells from toxicity induced by oxidative stress and promoted neurite outgrowth. tci-thaijo.org

Development of Targeted Derivatives for Specific Research Applications

The chemical structure of melatonin, with its flexible N-acetyl side chain, allows for various modifications. onkder.org The development of synthetic derivatives of melatonin has been an active area of research, aiming to create compounds with enhanced properties. researchgate.netrsc.org Similarly, the development of targeted derivatives of this compound (AMK) represents a promising frontier for specific research applications.

By modifying the chemical structure of AMK, it may be possible to create analogues with improved characteristics, such as:

Enhanced Potency: Modifications could increase the affinity of AMK for its molecular targets, leading to greater biological effects at lower concentrations.

Improved Bioavailability: Structural changes could enhance absorption and reduce metabolic breakdown, leading to higher and more sustained levels in target tissues.

Targeted Delivery: Derivatives could be designed to accumulate in specific organs or cellular compartments, such as the mitochondria, where melatonin and its metabolites are known to concentrate and exert protective effects. mdpi.com

Probes for Research: The synthesis of fluorescently or radioactively labeled AMK derivatives would be invaluable for tracking its distribution, metabolism, and interaction with molecular targets in real-time.

The process for creating such derivatives would involve synthetic organic chemistry, followed by rigorous screening for desired properties in vitro and in vivo. acs.orgacs.org These targeted derivatives would not only be powerful tools for basic research, helping to further unravel the mechanisms of AMK action, but could also represent the next generation of therapeutic agents with improved efficacy and specificity.

Q & A

Basic: How should experimental studies on 1-Acetyl-Melatonin be designed to ensure reproducibility?

Methodological Answer:

  • Materials and Methods : Provide exhaustive details on compound purity (e.g., HPLC validation), solvent systems, and storage conditions. Specify vendor information for reagents to enable replication .
  • Controls : Include positive/negative controls (e.g., melatonin as a comparator) and vehicle controls to isolate compound-specific effects .
  • Variables : Explicitly define independent (e.g., dosage, administration route) and dependent variables (e.g., antioxidant activity, receptor binding kinetics). Use standardized assays (e.g., ELISA for metabolite quantification) .
  • Ethical Compliance : Document institutional review board (IRB) approval for animal/human studies and adhere to ARRIVE guidelines for preclinical research .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Use sigmoidal dose-response curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate models with goodness-of-fit metrics (R², residual analysis) .
  • Error Handling : Report variability using standard deviation (SD) or standard error of the mean (SEM). For small sample sizes, apply Student’s t-test or Mann-Whitney U test .
  • Software Tools : Leverage GraphPad Prism® or R packages (e.g., drc) for robust curve fitting and hypothesis testing .

Advanced: How can researchers resolve contradictions in published data on this compound’s pharmacokinetic properties?

Methodological Answer:

  • Systematic Review Framework : Conduct a PRISMA-compliant meta-analysis to aggregate data across studies. Stratify results by methodology (e.g., LC-MS vs. radioimmunoassay) to identify technique-driven discrepancies .
  • Confounding Variables : Adjust for interspecies differences (e.g., rodent vs. human CYP450 metabolism) and formulation variances (e.g., liposomal vs. free compound) .
  • Sensitivity Analysis : Test whether conflicting results persist after excluding low-quality studies (e.g., those lacking blinding or randomization) .

Advanced: What strategies ensure robust structural characterization of novel this compound derivatives?

Methodological Answer:

  • Spectroscopic Validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular identity. Cross-validate spectral data against computational predictions (e.g., DFT simulations) .
  • Purity Criteria : Report melting points, HPLC chromatograms (≥95% purity), and residual solvent analysis (ICH Q3C guidelines) .
  • Data Transparency : Deposit raw spectral files in public repositories (e.g., Zenodo) for peer scrutiny .

Basic: How should literature reviews on this compound’s mechanisms be structured to avoid bias?

Methodological Answer:

  • Search Protocol : Use Boolean operators in databases (e.g., PubMed, Scopus) to capture synonyms (e.g., “N-acetyl-5-methoxytryptamine”). Pre-register search strategies on platforms like PROSPERO .
  • Critical Appraisal : Apply QUADAS-2 criteria to assess risk of bias in in vivo studies. Highlight limitations such as small cohort sizes or unvalidated endpoints .
  • Citation Chaining : Use tools like Web of Science’s “Cited Reference Search” to trace seminal findings and contextualize conflicting hypotheses .

Advanced: What methodologies are optimal for studying this compound’s interaction with melatonin receptors?

Methodological Answer:

  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at MT₁/MT₂ receptors. Validate with mutagenesis studies on key residues (e.g., His208 in MT₁) .
  • Functional Assays : Use cAMP inhibition assays or calcium flux measurements in transfected HEK293 cells. Normalize data to housekeeping genes (e.g., GAPDH) .
  • Competitive Binding : Compare displacement curves with ²¹⁵I-melatonin in radioligand assays. Calculate Ki values using the Cheng-Prusoff equation .

Basic: How can researchers ensure ethical compliance in this compound trials involving human subjects?

Methodological Answer:

  • Informed Consent : Document participant consent forms detailing risks/benefits, per Declaration of Helsinki principles. Include data anonymization protocols .
  • Adverse Event Reporting : Predefine criteria for trial termination (e.g., severe hepatotoxicity) and establish an independent data safety monitoring board (DSMB) .
  • AI Disclosure : If AI tools assist in drafting manuscripts, declare their use strictly for language refinement, not data interpretation .

Advanced: What experimental controls are critical for in vitro neuroprotection studies of this compound?

Methodological Answer:

  • Pharmacological Controls : Co-treat with receptor antagonists (e.g., luzindole for MT₁/MT₂) to confirm mechanism specificity .
  • Oxidative Stress Models : Use tert-butyl hydroperoxide (tBHP) or rotenone to induce neuronal damage. Include N-acetylcysteine as an antioxidant control .
  • Cell Viability Assays : Combine MTT assays with live/dead staining (e.g., calcein-AM/propidium iodide) to distinguish cytostatic vs. cytotoxic effects .

Basic: How should supplementary data for this compound studies be curated and shared?

Methodological Answer:

  • File Organization : Label datasets with unique identifiers (e.g., “Supplementary Table S1: Raw HPLC Data”) and provide metadata in README files .
  • Repository Use : Upload to FAIR-aligned platforms (e.g., Figshare, Dryad) with CC-BY licenses. Cite DOIs in the main manuscript .
  • Code Accessibility : Share analysis scripts (e.g., Python/R) on GitHub, including version control and dependency lists .

Advanced: What computational approaches predict this compound’s metabolic stability in preclinical models?

Methodological Answer:

  • PBPK Modeling : Use GastroPlus® or Simcyp® to simulate hepatic clearance and bioavailability. Incorporate in vitro microsomal half-life data .
  • Metabolite Identification : Perform in silico metabolite prediction with software like Meteor (Lhasa Limited) and validate via LC-MS/MS fragmentation .
  • Cross-Species Scaling : Apply allometric scaling (e.g., body surface area) to extrapolate rodent pharmacokinetics to humans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.